2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide -

2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide

Catalog Number: EVT-5524692
CAS Number:
Molecular Formula: C19H13ClF2N2O2
Molecular Weight: 374.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Pexidartinib Compound Description: Pexidartinib is a small molecule tyrosine kinase inhibitor. The dihydrochloride salt of pexidartinib, specifically its dihydrate form, has been synthesized and its crystal structure determined. This structure reveals a network of hydrogen bonding interactions involving the pexidartinib molecule, water molecules, and chloride ions [].Relevance: While pexidartinib's core structure differs significantly from the target compound, both share the presence of a substituted pyridine ring and a halogenated aromatic ring. This suggests a potential connection in terms of broader chemical space and potential synthetic approaches. [2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide]

2. N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA)Compound Description: AACBA is a known antagonist of the P2X7 receptor, demonstrating efficacy in various animal models of pain and inflammation []. Relevance: The structural similarity between AACBA and the target compound lies in the presence of a substituted benzamide moiety. Both compounds feature a chlorine atom at the 2-position of the benzamide ring, highlighting a potential shared pharmacophore. Further investigation into the structure-activity relationship of this class of compounds could elucidate the significance of this shared feature in relation to 2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide.

3. 2‐{meth­yl}acrylonitrileCompound Description: This compound contains a pyridine ring with chlorine substitution at the 2-position, further substituted with a 4-methoxyphenyl group at the 5-position. The crystal structure reveals the presence of weak intramolecular C—H⋯Cl interactions and intermolecular O—H⋯N hydrogen bonds []. Relevance: The relevance of this compound to 2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide stems from the shared 2-chloropyridine motif. Although the substitution pattern and overall structure differ, this commonality suggests they might belong to a similar chemical class or share a common synthetic intermediate.

4. 2-[6-chloro-2-(4-iodophenyl)-imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-methyl-acetamide (CLINME)Compound Description: CLINME and its carbon-11 labeled analog ([11C]CLINME) have been explored as potential radioligands for imaging peripheral benzodiazepine receptors using PET []. Relevance: Both CLINME and 2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide contain a halogenated aromatic ring and a substituted amide group. Although the core structures differ, exploring similar halogen substitutions and their impact on binding properties could be insightful.

6. di-μ-acetato-bis{2-chloro-6-[(pyridine-2-ylmethylimino)methyl]phenol}dizinc(II) chloroform monosolvateCompound Description: This complex features a five-coordinate Zn(II) cation coordinated by a tridentate ligand containing a 2-chloropyridine moiety. The complex exhibits luminescent properties with an emission at 460 nm upon excitation at 325 nm []. Relevance: The presence of the 2-chloropyridine group links this complex to the target compound. Investigating the influence of this group on the photophysical properties of both compounds could provide valuable insights.

8. GDC-0449Compound Description: GDC-0449, a potent and selective Hedgehog (Hh) signaling pathway inhibitor, is being investigated for the treatment of various cancers. Its preclinical assessment reveals favorable absorption, distribution, metabolism, and excretion profiles, highlighting its potential as an orally bioavailable drug candidate []. Relevance: The presence of a substituted benzamide moiety in GDC-0449 draws a structural parallel with 2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide. This shared feature suggests a possible connection in terms of broader chemical space and potential pharmacological activities.

9. Hydrogen {phosphono[(pyridin-1-ium-3-yl)amino]methyl}phosphonate and its derivativesCompound Description: This compound, along with its 2-chloro, 6-chloro, and related salt derivatives, has been studied for its conformational properties and hydrogen bonding networks in crystal structures [].Relevance: The presence of a substituted pyridine ring in these compounds links them to 2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide. This shared feature suggests they might belong to a similar chemical class or share common synthetic pathways.

10. AlmorexantCompound Description: Almorexant is a dual antagonist of orexin receptors (OX1 and OX2), which are involved in the regulation of arousal and the sleep-wake cycle. Clinical studies indicate its efficacy in promoting sleep []. Relevance: While structurally distinct from 2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide, Almorexant's activity on G protein-coupled receptors (GPCRs) could provide insights into potential targets for the target compound, especially considering the presence of heterocyclic rings that are commonly found in GPCR ligands.

11. N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)Compound Description: EMPA is a selective antagonist for the orexin 2 receptor (OX2) [].
Relevance: Similar to Almorexant, EMPA's activity on a specific GPCR subtype highlights the potential for the target compound to interact with similar targets, especially considering potential shared pharmacophoric features with known GPCR ligands.

12. 1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)Compound Description: SB-674042 is a selective antagonist for the orexin 1 receptor (OX1) [].Relevance: Similar to Almorexant and EMPA, SB-674042's activity on a specific GPCR subtype highlights the potential for 2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide to interact with similar targets, especially considering potential shared pharmacophoric features with known GPCR ligands.

13. 6-Chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazineCompound Description: This compound is a novel pyridazine derivative synthesized and structurally characterized using single crystal X-ray diffraction. Hirshfeld surface analysis reveals intermolecular C-H…F and C-H…N hydrogen bond interactions []. Molecular docking studies suggest potential antifungal activity against Fusarium oxysporum.Relevance: This compound shares a halogenated aromatic ring and a substituted heterocyclic system with 2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide, suggesting potential similarities in their chemical properties and reactivity.

14. F 13640Compound Description: F 13640 is a high-efficacy agonist of the 5-hydroxytryptamine 1A (5-HT1A) receptor. It displays a dual pharmacological profile, inducing both hyperalgesia and analgesia in a time-dependent manner [].Relevance: Although structurally distinct from 2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide, F 13640's interaction with the serotonergic system, particularly the 5-HT1A receptor, suggests a potential area for investigating the target compound's pharmacological activity, especially considering potential interactions with neurotransmitter systems.

15. 2‐Fluoro‐N‐[7‐fluoro‐3,4‐di­hydro‐2‐methyl‐3‐oxo‐4‐(prop‐2‐ynyl)‐2H‐1,4‐benzoxazin‐6‐yl]­benz­amideCompound Description: This compound, a known protox inhibitor, has been synthesized and its crystal structure elucidated. It features a benzamide moiety and a benzoxazine ring system connected through an amide linkage []. Relevance: The shared presence of a substituted benzamide moiety highlights a potential structural relationship with 2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide.

16. 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ)Compound Description: DIQ is a 3,4-dihydroisoquinoline derivative synthesized and characterized for its potential biological activity. In silico simulations suggest potential contractile activity [].Relevance: The presence of a chlorine-substituted aromatic ring in DIQ draws a parallel with the target compound. While their core structures differ, exploring similar halogen substitutions and their impact on biological activity could be informative.

17. 3-ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide (1a)Compound Description: Compound 1a was identified as a fungicidal lead compound during the exploration of novel pesticides [].Relevance: The presence of a substituted heterocyclic system and an amide linkage in compound 1a suggests a potential relationship with 2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide, particularly in terms of potential agrochemical applications.

19. 5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)Compound Description: HNPC-A9229 is a potent fungicide with significantly improved safety profiles compared to earlier lead compounds []. Relevance: Although structurally distinct, HNPC-A9229's fungicidal activity highlights a potential area for investigating the target compound, particularly in terms of its biological activity against fungal pathogens.

20. 3-(Benzamidomethyl and fluorobenzamidomethyl)-6-(fluoro, chloro and methylthio)-2-(4-tolyl and 3,4-methylenedioxyphenyl)imidazo[1,2-b]pyridazinesCompound Description: This series of imidazo[1,2-b]pyridazine derivatives has been synthesized and evaluated for anxiolytic activity. Some derivatives exhibited potent binding affinity to rat brain benzodiazepine receptors and demonstrated significant anxiolytic effects in behavioral tests [].Relevance: The presence of a halogenated aromatic ring and a substituted amide group in these compounds suggests a potential relationship with 2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide. Exploring similar substitutions and their impact on biological activity, particularly in the context of the central nervous system, could be informative.

21. N-methyl-2-[[3-[©-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide (MPSB)Compound Description: MPSB is a benzamide derivative with potential antitumor activity. Computational studies, including conformational analysis, reactivity descriptor calculations, and molecular docking, suggest its interaction with specific protein targets involved in cancer [].Relevance: The presence of a substituted benzamide moiety and a pyridyl group in MPSB draws a structural parallel with 2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide. This shared feature suggests a possible connection in terms of broader chemical space and potential pharmacological activities.

23. N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide (Axitinib)Compound Description: Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), particularly VEGFR1, VEGFR2, and VEGFR3. It has shown efficacy in the treatment of advanced renal cell carcinoma (RCC) [, , , ]. Relevance: The presence of a substituted benzamide moiety and a pyridyl group in Axitinib draws a structural parallel with 2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide. This shared feature, often found in kinase inhibitors, suggests a possible connection in terms of broader chemical space and potential pharmacological activities.

24. 6-Substituted 2(1H)-Pyridon-3-yl C-2′-DeoxyribonucleosidesCompound Description: These modified nucleosides, particularly the 6-chloro-2-oxo(1H)-pyridin-3-yl deoxyribonucleoside and its derivatives (6-methyl-, 6-amino-, and 6-unsubstituted), have been synthesized as potential tools for chemical biology []. Relevance: While structurally distinct from 2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide, the presence of a modified pyridine ring in these nucleosides highlights the significance of this moiety in medicinal chemistry and suggests potential applications for the target compound in related fields.

25. N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide (HL1), N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide (HL2), N-(allylcarbamothioyl)thiophene-2-carboxamide (HL3), 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide (HL4) and 2-chloro-N-(bis((R)-1-phenylethyl)carbamothioyl)benzamide (HL5)Compound Description: These five thiourea derivatives were synthesized and characterized for their potential antituberculosis activity. Among them, HL4 showed the most potent activity against Mycobacterium tuberculosis strains [].Relevance: These compounds, specifically HL1, HL2, and HL4, share a halogen-substituted pyridine motif with 2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide, suggesting potential similarities in their chemical properties and reactivity, and a possible connection in terms of antituberculosis activity.

26. 2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-benzamide (CK-666)Compound Description: CK-666 is a widely used inhibitor of the Actin-related protein 2 and 3 (Arp2/3) complex, which plays a crucial role in cell migration [].Relevance: Although structurally distinct, CK-666's activity as a cytoskeletal modulator highlights a potential area for investigating the target compound, particularly in terms of its effects on cell morphology and motility.

27. N-{2-[5-(Benzyloxy)-2-methyl-1H-indol-3-yl] ethyl}-3-bromobenzamide (Compound 59) and 2,4-Dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl) ethyl]-5-[(dimethylamino) sulfonyl] benzamide (Compound 69)Compound Description: Compounds 59 and 69 are CK-666 analogs identified as potent Arp2/3 inhibitors with enhanced in vivo efficacy compared to CK-666 [].Relevance: Although structurally distinct, the identification of compounds 59 and 69 as potent Arp2/3 inhibitors with enhanced in vivo efficacy compared to CK-666 suggests a potential area for investigating the target compound, particularly in terms of its effects on cell morphology and motility.

28. [4-(4-chloro-2-fluoro-phenyl)piperazin-1-yl]-2-(4-pyridylmethoxy)ethenone (Compound 2c)Compound Description: Compound 2c, a close analog of 1-(4-(2-chloro-4-fluorophenyl)piperazin-1-yl)-2-(pyridin-4-ylmethoxy)ethanone, is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) [].Relevance: The presence of a chlorine- and fluorine-substituted aromatic ring and a pyridyl group in Compound 2c draws a parallel with the target compound, suggesting potential similarities in their chemical properties, reactivity, and potential interactions with the central nervous system.

29. 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid [6-((3R,6R)-5-amino-3,6-dimethyl-6-trifluoromethyl-3,6-dihydro-2H-[1,4]oxazin-3-yl)-5-fluoro-pyridin-2-yl]amide (CNP520, umibecestat)Compound Description: Umibecestat (CNP520) is a potent, selective, and efficacious β-secretase (BACE1) inhibitor investigated for the prevention of Alzheimer's disease. It effectively reduces Aβ levels in preclinical models []. Relevance: Although structurally distinct, umibecestat's activity as a BACE1 inhibitor highlights a potential area for investigating the target compound, particularly in terms of its effects on amyloid precursor protein (APP) processing and potential therapeutic applications in neurodegenerative diseases.

30. N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamideCompound Description: This compound has been synthesized using microwave irradiation and its crystal structure has been analyzed [].Relevance: The presence of a chlorine-substituted aromatic ring and a substituted benzamide moiety in this compound suggests a potential relationship with 2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide. Exploring similar substitutions and their impact on biological activity could be informative.

31. (E)-N-{[6-chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamineCompound Description: The crystal structure of this compound reveals a three-dimensional framework structure formed by N-H...N and C-H...N hydrogen bonds [].Relevance: The presence of a chlorine-substituted aromatic ring and a pyrazolo[3,4-b]pyridine core in this compound suggests a potential relationship with 2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide.

32. 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO) and 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)Compound Description: VNO and VHA are potential oxidative impurities of Venetoclax, a BCL-2 inhibitor. VNO can undergo Meisenheimer rearrangement to form VHA [].Relevance: Although structurally distinct from 2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide, the presence of a substituted pyridine ring and a halogenated aromatic ring in these compounds suggests a potential relationship in terms of chemical space and potential synthetic approaches.

33. N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamidesCompound Description: This class of compounds, prepared via the reaction of N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides, can undergo hydrochlorination, hydrobromination, and thiocyanation reactions. The products exhibit potential inhibitory activity against Insulysin, CTGF expression, Glutamyl endopeptidase II, and transcription factor STAT3 [].Relevance: The presence of a substituted benzamide moiety in this class of compounds suggests a potential structural relationship with 2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide. Further investigation is needed to establish a definitive connection and potential shared applications.

34. 3-(butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (Compound 1) and 3-(3-tert-butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (Compound 25)Compound Description: Compound 1 served as a lead compound for the development of novel p38 MAP kinase inhibitors. Compound 25, a hybrid molecule incorporating an imidazo[4,5-b]pyridin-2-one core and a p-methylbenzamide fragment, exhibited potent p38 inhibition and in vivo efficacy in a rat model of collagen-induced arthritis [].Relevance: Although structurally distinct from the target compound, the development of p38 MAP kinase inhibitors like Compound 25 highlights a potential area for investigating the target compound's biological activity, particularly in terms of its effects on inflammatory pathways.

35. 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) and 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)Compound Description: Compounds 5f and 5o are pyrimidine derivatives with antifungal activity against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. Compound 5o, in particular, exhibited excellent activity against Phompsis sp. []. Relevance: Although structurally distinct, the antifungal activity of compounds 5f and 5o highlights a potential area for investigating the target compound, particularly in terms of its biological activity against fungal pathogens.

36. methanoneCompound Description: The crystal structure of this compound, a 2-methoxy-substituted derivative related to its 4-methyl- and 4-chloro-substituted analogs, has been analyzed []. Relevance: The presence of a halogenated aromatic ring and a pyrazolo[3,4-b]pyridine core in this compound suggests a potential relationship with 2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide. Exploring similar substitutions and their impact on biological activity could be informative.

37. (Pyridin-4-yl) benzylamidesCompound Description: This class of compounds acts as allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR α7) [].Relevance: Although structurally distinct, the interaction of (pyridin-4-yl) benzylamides with nAChR α7 highlights a potential area for investigating the target compound, particularly in terms of its effects on neurotransmitter receptors and potential therapeutic applications in neurological disorders.

38. 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyrimidin-2-amine (Compound P1)Compound Description: Compound P1 is a 7-azaindole analog designed as a potential anticancer agent. Molecular docking studies suggest strong interaction with the colony-stimulating factor 1 receptor (CSF-1R). In vitro studies demonstrate cytotoxicity against cancer cell lines, particularly HOS cells, and induction of apoptosis [].Relevance: The presence of a chlorine-substituted aromatic ring, a substituted pyridine ring, and an amine linker in Compound P1 draws structural parallels with 2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide. This shared feature, often found in kinase inhibitors, suggests a possible connection in terms of broader chemical space and potential pharmacological activities, including potential anticancer effects.

Properties

Product Name

2-chloro-6-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide

IUPAC Name

2-chloro-6-fluoro-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]benzamide

Molecular Formula

C19H13ClF2N2O2

Molecular Weight

374.8 g/mol

InChI

InChI=1S/C19H13ClF2N2O2/c20-13-6-3-8-15(22)17(13)18(25)24-11-12-5-4-10-23-19(12)26-16-9-2-1-7-14(16)21/h1-10H,11H2,(H,24,25)

InChI Key

FZJZSLSVNAUGPJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OC2=C(C=CC=N2)CNC(=O)C3=C(C=CC=C3Cl)F)F

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC=N2)CNC(=O)C3=C(C=CC=C3Cl)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.